molecular formula C7H9NO B101103 2-Amino-6-methylphenol CAS No. 17672-22-9

2-Amino-6-methylphenol

Cat. No. B101103
CAS RN: 17672-22-9
M. Wt: 123.15 g/mol
InChI Key: ALQKEYVDQYGZDN-UHFFFAOYSA-N
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Description

2-Amino-6-methylphenol is a substituted phenol with an amino group and a methyl group attached to the benzene ring. It is a compound of interest due to its potential applications in various chemical reactions and its relevance in biological systems. The studies on this compound and its derivatives have focused on understanding its reactivity, particularly in the presence of metal complexes and enzymes, as well as its potential use in antimicrobial applications and material science .

Synthesis Analysis

The synthesis of 2-amino-6-methylphenol derivatives involves various chemical reactions. For instance, the synthesis of iron(II)-2-aminophenolate complexes, which are biomimetic and can be used to study the effect of substituents on the reactivity with dioxygen, has been reported. These complexes are prepared using substituted 2-aminophenols and characterized by crystallography and other techniques . Another study describes the synthesis of oligo-2-[(pyridine-3-yl-methylene)amino]phenol through oxidative polycondensation, using air as an oxidant, and characterizing the resulting compounds with spectroscopic methods . Additionally, the synthesis of (E)-2-methoxy-6-(R-imino)methylphenols from 2-hydroxy-3-methoxybenzaldehyde and primary amines, followed by reduction to the corresponding aminophenols, has been reported .

Molecular Structure Analysis

The molecular structure of 2-amino-6-methylphenol derivatives has been extensively studied. For example, the crystal structures of iron(II)-2-aminophenolate complexes reveal six-coordinate iron(II) centers ligated by a tetradentate ligand and a monoanionic 2-aminophenolate . The redetermination of the crystal structure of 2-aminophenol itself has provided insights into the intermolecular hydrogen bonding and the geometry of the molecule .

Chemical Reactions Analysis

The reactivity of 2-amino-6-methylphenol derivatives in chemical reactions has been a subject of interest. Iron(II)-2-aminophenolate complexes have been studied for their reactivity with dioxygen, leading to oxidative C-C bond cleavage and the formation of various products depending on the substituents on the aminophenolate ring . The enzyme 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 has been shown to catalyze the ring cleavage of 2-aminophenol to 2-aminomuconic acid semialdehyde, demonstrating a unique pathway for the degradation of aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-methylphenol derivatives have been characterized through various analytical techniques. The oligomer derived from 2-[(pyridine-3-yl-methylene)amino]phenol has been analyzed for its molecular weight distribution, thermal stability, and solubility. The antimicrobial properties of the oligomer and its metal complexes have also been evaluated . The Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol has been studied for its anticorrosion properties and characterized by spectroscopic methods and DFT calculations .

Scientific Research Applications

Antioxidant Properties

  • Antioxidant Activity in Plants : A study identified 2,6-bis(1.1-dimethylethyl)-4-methylphenol (a derivative of 2-Amino-6-methylphenol) in the leaf extract of Mesembryanthemum crystallinum, demonstrating significant antioxidant activity. This suggests potential applications in food, cosmetics, and pharmaceuticals due to its natural antioxidant properties (Bouftira, Abdelly, & Sfar, 2007).

Spectroscopy and Structure Analysis

  • Vibrational Spectroscopy : Research involving 2-amino-5-methylphenol, a close relative of 2-Amino-6-methylphenol, used laser Raman and Fourier transform infrared spectroscopy for detailed structural analysis. This kind of study is crucial for understanding the molecular structure and properties of similar compounds (Sundaraganesan, Anand, & Joshua, 2007).

Biochemical Reactions

  • Enzymatic Activities and Applications : The study of 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 revealed its unique ability to cleave aromatic rings in specific molecules, a process important in biodegradation and biochemical synthesis (Lendenmann & Spain, 1996).

Chemical Synthesis

  • Polyphenol Synthesis : Research on the synthesis of polyphenols from compounds including 2-amino-4-methylphenol highlights applications in creating materials with specific optical, electrochemical, and thermal properties. This has implications in materials science and engineering (Kaya, Kamaci, & Arican, 2012).

Medical and Biological Applications

  • Antioxidant and Antibacterial Properties : A study on 2-isobornyl-6-methylphenol derivatives, which includes structures similar to 2-Amino-6-methylphenol, indicated significant antioxidant and antibacterial properties. This suggests potential applications in medical and pharmaceutical fields (Buravlev, Fedorova, Shevchenko, & Kutchin, 2019).

Safety And Hazards

2-Amino-6-methylphenol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

properties

IUPAC Name

2-amino-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQKEYVDQYGZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170179
Record name 6-Amino-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylphenol

CAS RN

17672-22-9
Record name 2-Amino-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17672-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-O-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N899ESJ5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-6-methylphenol was prepared from 2-methyl-6-nitrophenol (0.500 g, 3.26 mmol) in a manner similar to that described for 2-amino-6-chlorophenol. The compound was formed as a black solid (0.030 g, 8%). RP-HPLC (25 to 100% CH3CN in 0.1 N aqueous ammonium acetate over 10 min at 1 mL/min using a Hypersil HS C18, 100 Å, 5 μm, 250×4.6 mm column) tr=5.78 min., 86%; m/z 123 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
V Belsito, DE Cohen, CD Klaassen, DC Liebler… - 2022 - cir-safety.org
Enclosed is the re-review package of 3 hair dye ingredient reports. Because it has been at least 15 years since these reports were published, in accord with Cosmetic Ingredient Review …
Number of citations: 0 www.cir-safety.org
SSA MS, CIR Writer - cir-safety.org
6-Amino-m-Cresol, which according to the web-based International Cosmetic Ingredient Dictionary and Handbook (wINCI; Dictionary) is reported to function in cosmetics as a hair …
Number of citations: 2 www.cir-safety.org
KL Cheever, DE Richards, HB Plotnick - Toxicology and Applied …, 1980 - Elsevier
The major route of excretion of 14 C following the administration of a single oral 50 mg/kg dose of ortho-[methyl- 14 C]toluidine hydrochloride to male Sprague-Dawley rats was found to …
Number of citations: 46 www.sciencedirect.com
Y Sato, M Yamada, S Yoshida, T Soneda… - Journal of medicinal …, 1998 - ACS Publications
… The 730 mg of 2-amino-6-methylphenol (8e) was obtained as a brown powder and used in the next reaction without further purification. 2-Amino-6-methylphenol (8e; 700 mg, 5.69 mmol…
Number of citations: 170 pubs.acs.org
TR Lee, J Niu, DS Lawrence - Biochemistry, 1994 - ACS Publications
… 2-Amino-6-methylphenol from the Nitration and Subsequent Reduction of o-Cresol. A 25-mL round-bottomed flask containing 4 mL of o-cresol was cooled in an ice bath. Nitric acid (30%…
Number of citations: 28 pubs.acs.org
YJY Wu, ZL Chen - academia.edu
… 2-amino-3-methylphenol or 2-amino-6-methylphenol (3.65 g, 18.80 mmol) was slowly added to the reaction mixture. After stirring at 150 oC for 10 h, the mixture was cooled and then …
Number of citations: 0 www.academia.edu
SSA MS, CIR Writer - 2023 - cir-safety.org
5-Amino-4-Chloro-o-Cresol, which according to the web-based International Cosmetic Ingredient Dictionary and Handbook (wINCI; Dictionary) is reported to function in cosmetics as a …
Number of citations: 2 www.cir-safety.org
A Dey, MT Kirchner, VR Vangala… - Journal of the …, 2005 - ACS Publications
The supramolecular synthon approach to crystal structure prediction (CSP) takes into account the complexities inherent in crystallization. The synthon is a kinetically favored unit, and …
Number of citations: 102 pubs.acs.org
YJ Lu, B Hu, M Prashad, S Kabadi… - Journal of …, 2006 - Wiley Online Library
… The structure of 6 was confirmed by comparison of the spectral data with those of an authentic sample that was prepared starting from 2-amino-6methylphenol using the same method …
Number of citations: 2 onlinelibrary.wiley.com
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
… This compound was prepared via method 4 using 2-amino-6-methylphenol 81L as the starting material to afford 1-(7-methylbenzo[d]oxazol-2-yl)guanidine 74L. …
Number of citations: 3 pubs.acs.org

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